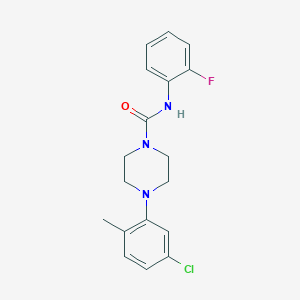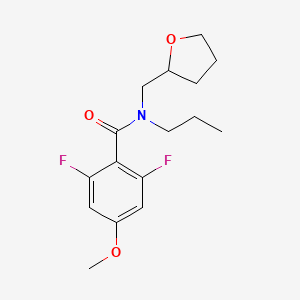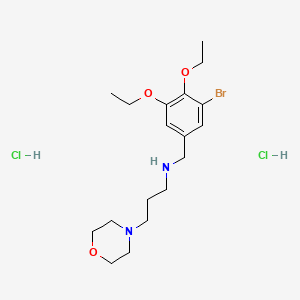![molecular formula C16H14ClNO3 B5299418 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5299418.png)
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate, also known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential biological and medicinal properties. CPAA is a member of the phenylacetate family and has been synthesized to investigate its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target disease and the concentration of the compound used. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, resulting in the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its potential as a drug candidate for various diseases. This compound has been shown to have promising biological and medicinal properties, making it a potential candidate for drug development. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate. One direction is to investigate the potential of this compound as a drug candidate for other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the safety and efficacy of this compound in humans. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate involves the reaction of 4-chloroacetophenone with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
Propriétés
IUPAC Name |
[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-4-2-3-14(10-15)18-16(20)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJNSPKRWTMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)


![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5299376.png)
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299384.png)


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)
![({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5299411.png)
![N~3~-methyl-N~3~-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}-beta-alaninamide](/img/structure/B5299433.png)